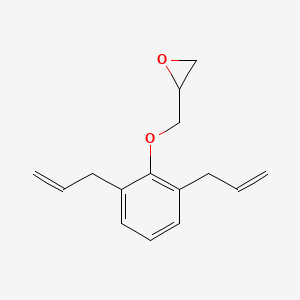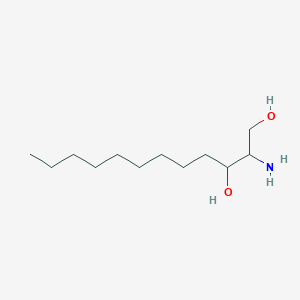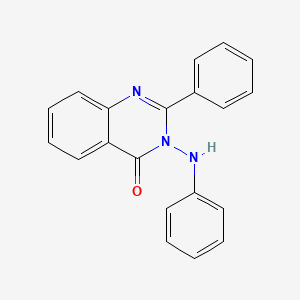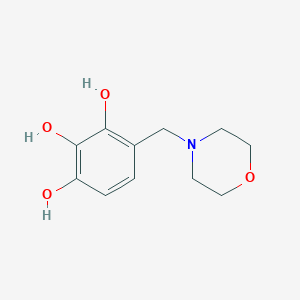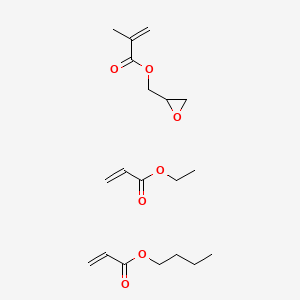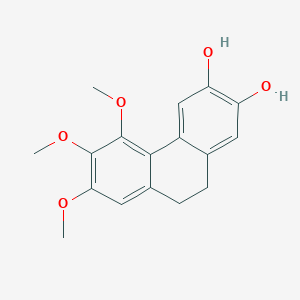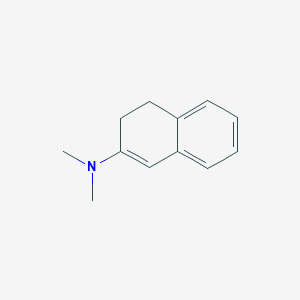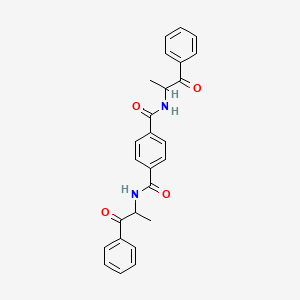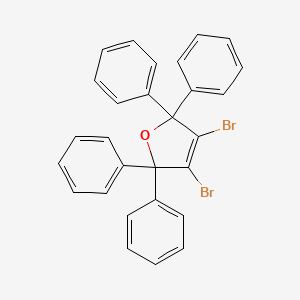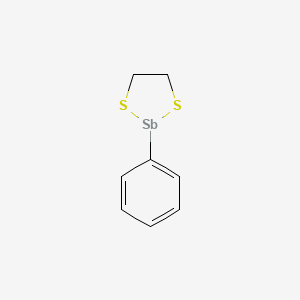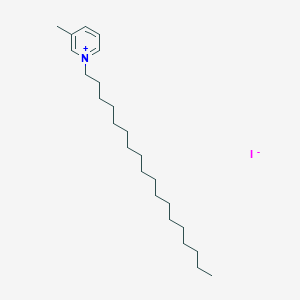
3-Methyl-1-octadecylpyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-octadecylpyridin-1-ium iodide is a quaternary ammonium compound with the chemical formula C24H44IN It is a derivative of pyridine, where the nitrogen atom is bonded to a methyl group and an octadecyl chain, forming a positively charged pyridinium ion The iodide ion serves as the counterion to balance the charge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-octadecylpyridin-1-ium iodide typically involves the quaternization of 3-methylpyridine with 1-iodooctadecane. The reaction is carried out in an organic solvent such as acetonitrile or tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
3-Methylpyridine+1-Iodooctadecane→3-Methyl-1-octadecylpyridin-1-ium iodide
The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield. The purification process may involve multiple recrystallization steps or the use of chromatographic techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
3-Methyl-1-octadecylpyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of 3-Methyl-1-octadecylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of 3-Methyl-1-octadecylpyridin-1-ium N-oxide.
Reduction: Formation of secondary or tertiary amines depending on the reducing conditions.
科学的研究の応用
3-Methyl-1-octadecylpyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between hydrophilic and hydrophobic reactants.
Biology: Investigated for its antimicrobial properties and potential use as a disinfectant or preservative.
Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
作用機序
The mechanism of action of 3-Methyl-1-octadecylpyridin-1-ium iodide involves its interaction with biological membranes and proteins. The long hydrophobic octadecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The positively charged pyridinium ion can also interact with negatively charged cellular components, further enhancing its antimicrobial activity.
類似化合物との比較
Similar Compounds
1-Methylpyridin-1-ium chloride: A simpler quaternary ammonium compound with a shorter alkyl chain.
3-Carboxy-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyridin-1-ium iodide: A structurally related compound with different functional groups.
Uniqueness
3-Methyl-1-octadecylpyridin-1-ium iodide is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly effective as a phase transfer catalyst and antimicrobial agent compared to other pyridinium compounds with shorter alkyl chains or different functional groups.
特性
CAS番号 |
47461-28-9 |
|---|---|
分子式 |
C24H44IN |
分子量 |
473.5 g/mol |
IUPAC名 |
3-methyl-1-octadecylpyridin-1-ium;iodide |
InChI |
InChI=1S/C24H44N.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25-22-19-20-24(2)23-25;/h19-20,22-23H,3-18,21H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
GTWIDSDNTKORFG-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



